molecular formula C6H3Br2F2N B13572028 2,5-Dibromo-3-(difluoromethyl)pyridine

2,5-Dibromo-3-(difluoromethyl)pyridine

Cat. No.: B13572028
M. Wt: 286.90 g/mol
InChI Key: SVYMEIARCHRBFS-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Br2F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(difluoromethyl)pyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(difluoromethyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and versatility in chemical synthesis. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

2,5-dibromo-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H

InChI Key

SVYMEIARCHRBFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)Br

Origin of Product

United States

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